REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-])=O)=[C:4]([CH3:12])[CH:3]=1.[OH-].[Na+]>[Cl-].[Cl-].[Cl-].[Ti+3]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([CH3:12])[CH:3]=1 |f:1.2,3.4.5.6|
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
|
ClC1=CC(=C(C=C1Cl)[N+](=O)[O-])C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water, brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1Cl)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |